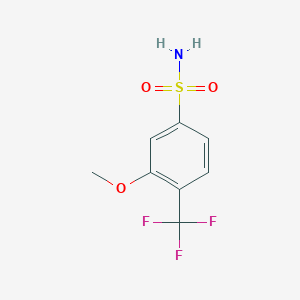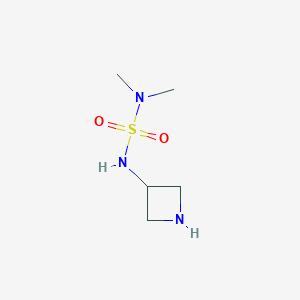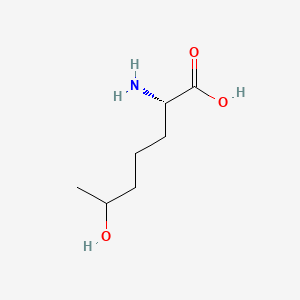![molecular formula C12H12F3NO2 B15312106 4-[4-Methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15312106.png)
4-[4-Methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-Methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their versatile applications in medicinal chemistry due to their unique structural properties. The presence of a trifluoromethyl group and a methoxy group on the phenyl ring enhances the compound’s chemical stability and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
4-[4-Methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
科学研究应用
4-[4-Methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-[4-Methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the methoxy group can modulate its binding affinity to target proteins. The pyrrolidinone ring provides structural stability and contributes to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
4-[4-Methoxyphenyl]pyrrolidin-2-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-[2-(Trifluoromethyl)phenyl]pyrrolidin-2-one: Lacks the methoxy group, affecting its stability and activity.
4-[4-Methoxy-2-(trifluoromethyl)phenyl]pyrrolidine:
Uniqueness
4-[4-Methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one is unique due to the combined presence of the methoxy and trifluoromethyl groups, which confer enhanced stability, membrane permeability, and biological activity. This makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C12H12F3NO2 |
|---|---|
分子量 |
259.22 g/mol |
IUPAC 名称 |
4-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H12F3NO2/c1-18-8-2-3-9(7-4-11(17)16-6-7)10(5-8)12(13,14)15/h2-3,5,7H,4,6H2,1H3,(H,16,17) |
InChI 键 |
DTASRVMVEJYCOQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C2CC(=O)NC2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


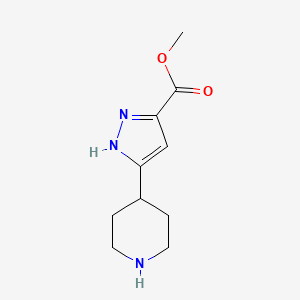
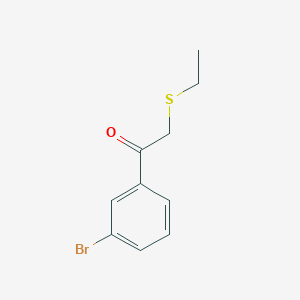
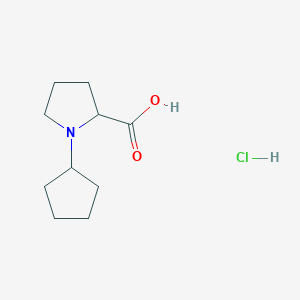
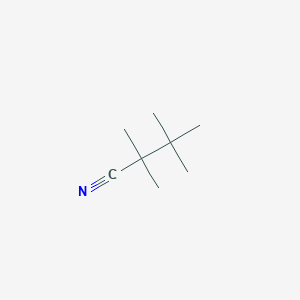
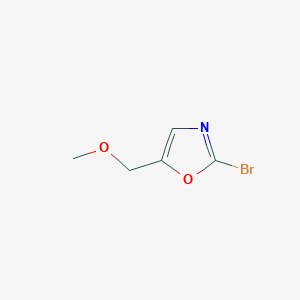
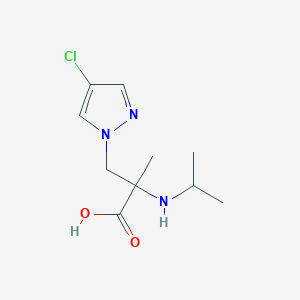
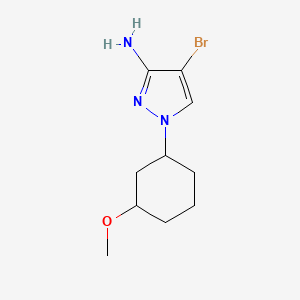
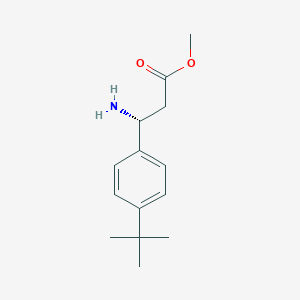

![5-[(Azetidin-3-yloxy)methyl]-2-methylpyridine](/img/structure/B15312072.png)
![2-Cyclopropyl-3-phenyl-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]propan-1-one hydrochloride](/img/structure/B15312082.png)
